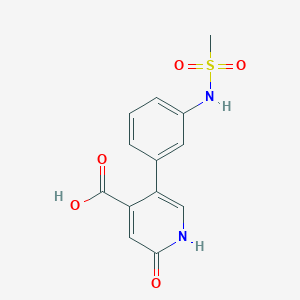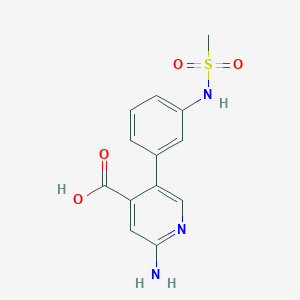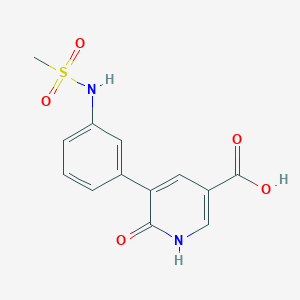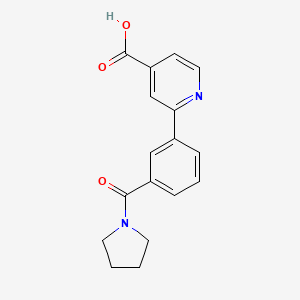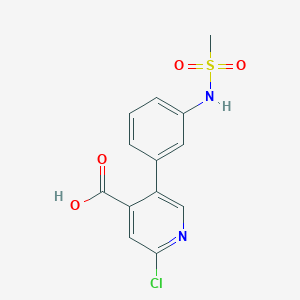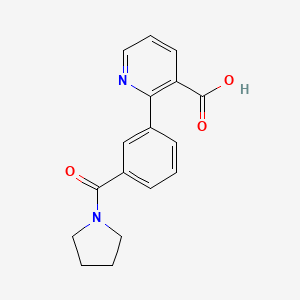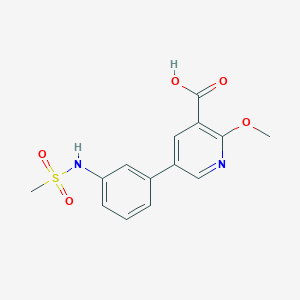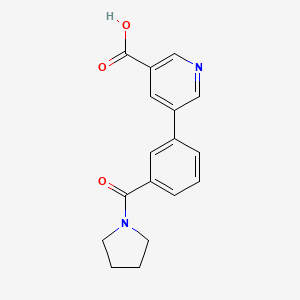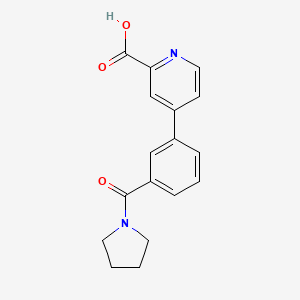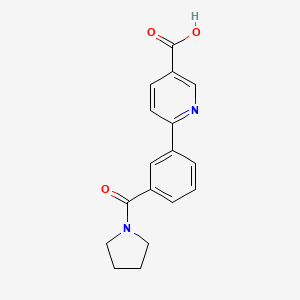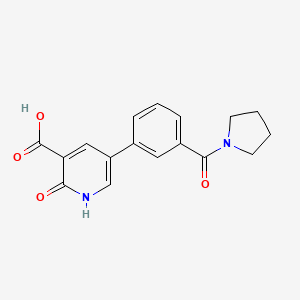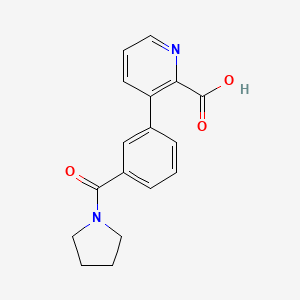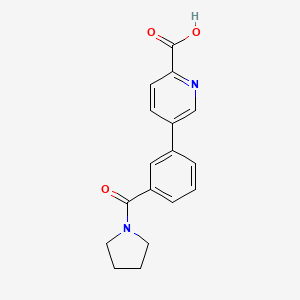
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
Overview
Description
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, also known as 5-PPCA, is a naturally occurring small molecule that has been used in a variety of scientific research applications. This compound has been found to have a number of biochemical and physiological effects, as well as some advantages and limitations for use in laboratory experiments.
Scientific Research Applications
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including its use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has also been used to study the role of PTP1B in the regulation of glucose metabolism and insulin signaling. In addition, 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used to study the effect of PTP1B on the regulation of cell cycle progression and apoptosis.
Mechanism of Action
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% acts as an inhibitor of PTP1B, a protein tyrosine phosphatase. This enzyme is responsible for the dephosphorylation of tyrosine residues on proteins, which can regulate a number of cellular processes. By inhibiting the activity of PTP1B, 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% can modulate the activity of these proteins and thus affect a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% depend on the specific application in which it is used. In the context of PTP1B inhibition, 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been shown to affect glucose metabolism, insulin signaling, cell cycle progression, and apoptosis. In addition, 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been linked to the modulation of other cellular processes, such as cell proliferation, differentiation, and migration.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages, including its high purity (95%) and low cost. In addition, this compound is easy to synthesize and can be used in a variety of experimental contexts. However, there are some limitations to the use of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are a number of potential future directions for research involving 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%. These include further investigation into the effects of this compound on other cellular processes, such as cell proliferation, differentiation, and migration. In addition, further research could be conducted to explore the potential therapeutic applications of 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%, such as its use as an inhibitor of PTP1B in the treatment of diabetes. Finally, additional research could be conducted to explore the potential for using 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in combination with other compounds to enhance its effects.
Synthesis Methods
5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the Fischer indole synthesis. This method involves the condensation of picolinaldehyde with a substituted pyrrolidine, followed by the addition of a carbonyl group. This reaction is typically performed in aqueous or organic solvents, and produces a product with a purity of 95%.
properties
IUPAC Name |
5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)14-6-7-15(17(21)22)18-11-14/h3-7,10-11H,1-2,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZTUVDTTXAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172168 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-89-2 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261991-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



